![molecular formula C16H12BrClO3 B1373461 3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid CAS No. 1094311-11-1](/img/structure/B1373461.png)
3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid
Overview
Description
3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid, also known as 3-{2-[(2-bromo-5-chlorophenyl)methoxy]phenyl}prop-2-enoic acid and abbreviated as 3-BCPMPA, is an organic compound that belongs to the class of carboxylic acids. It is a colorless solid with a melting point of 165-167°C, a boiling point of 350°C and a density of 1.2 g/cm3. 3-BCPMPA is soluble in water, methanol and ethanol, and is insoluble in ether and chloroform. It is widely used in scientific research due to its interesting properties and potential applications.
Scientific Research Applications
Structural and Spectroscopic Analysis
The structural characteristics and spectroscopic properties of compounds similar to 3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid have been a significant focus of research. For instance, Venkatesan et al. (2016) conducted an extensive study on a related compound, involving X-ray crystallography, spectroscopic methods, and quantum chemical calculations to understand its crystalline structure and intermolecular interactions (Venkatesan et al., 2016).
Molecular Geometry and Nonlinear Optical Properties
The research on chalcone derivatives, which are structurally related to 3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid, provides insights into their potential applications. Shkir et al. (2019) reported on the crystal structure, optoelectronic, and charge transport properties of such compounds, highlighting their suitability for use in semiconductor devices due to their nonlinear optical (NLO) properties (Shkir et al., 2019).
Hydrogen-Bonded Molecular Chains
The formation of hydrogen-bonded molecular chains in compounds similar to 3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid has been studied. Yang et al. (2006) analyzed how these compounds form three-dimensional network structures through hydrogen bonds and weak intermolecular interactions (Yang et al., 2006).
Radical-Scavenging Activity
The radical-scavenging activity of hydroxycinnamic acid derivatives, closely related to the chemical , has been investigated. Kong et al. (2004) employed a density-functional-theory (DFT) method to explore this activity, providing a foundation for the selection and design of novel antioxidants (Kong et al., 2004).
Molecular Conformation and Hyperpolarizability
The conformational behavior and electronic properties of compounds structurally similar to 3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid are also of interest. Mary et al. (2014) conducted a study on a related compound, examining its molecular conformation, vibrational spectra, and first hyperpolarizability, suggesting its potential in nonlinear optical applications (Mary et al., 2014).
Synthesis and Antitumor Activity
Lin and Sartorelli (1976) investigated the antitumor activity of phenyl-substituted compounds, akin to 3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid, indicating their potential in cancer treatment (Lin & Sartorelli, 1976).
properties
IUPAC Name |
(E)-3-[2-[(2-bromophenyl)methoxy]-5-chlorophenyl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrClO3/c17-14-4-2-1-3-12(14)10-21-15-7-6-13(18)9-11(15)5-8-16(19)20/h1-9H,10H2,(H,19,20)/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGQDDYBBWKGDS-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=CC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)/C=C/C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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